molecular formula C11H17FO4 B2722685 Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1260796-05-1

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B2722685
CAS No.: 1260796-05-1
M. Wt: 232.251
InChI Key: QIKUVGPOFUCQMF-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₇FO₄ and a molecular weight of 232.25 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with a fluorinating agent. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure also contributes to its unique binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-fluoro-1,4-dioxaspiro[4The spirocyclic structure also contributes to its distinct chemical behavior compared to other similar compounds .

Properties

IUPAC Name

ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKUVGPOFUCQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (15 g, 70.0 mmol, 1 equiv) in THF (200 mL) at 0° C. (ice water bath), was added LiHMDS (98 mL of a 1 M solution in THF, 98 mmol, 1.4 equiv) in 4 portions over ˜2 min. After stirring 1 h, N-fluoro-di(benzenesulfonyl)-amine (26.5 g, 84 mmol, 1.2 equiv) was added. The reaction was stirred 20 min then poured into a saturated aqueous solution of NaHCO3. The aqueous solution was extracted with ether (×3). The combined ether layers were dried (MgSO4) and concentrated in vacuo. Crude residue was stirred with hexane (˜600 mL) and filtered. The filtrate was concentrated in vacuo to give 16.68 g of the crude product as a yellow oil. ˜4:1 product:sm. Taken on as is to the ester reduction. 1H NMR (400 MHz, CDCl3) δ ppm 4.25 (q, J=7.11 Hz, 2H), 3.94-4.00 (m, 4H), 2.02-2.26 (m, 4H), 1.92 (td, J=13.30, 4.77 Hz, 2H), 1.66-1.77 (m, 2H), 1.31 (t, J=7.03 Hz, 3H); 19F NMR (376 MHz, CDCl3) δ ppm −168.50 (br. s., 1F).
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